molecular formula C20H16 B12656824 6,12-Dimethylchrysene CAS No. 14207-77-3

6,12-Dimethylchrysene

Cat. No.: B12656824
CAS No.: 14207-77-3
M. Wt: 256.3 g/mol
InChI Key: VWPUAQJGAUPPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,12-Dimethylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16 It is a derivative of chrysene, characterized by the presence of two methyl groups at the 6th and 12th positions of the chrysene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,12-Dimethylchrysene can be synthesized through several methods. One common approach involves the photo-oxidative cyclization of 2-methyl-1-[a-(4-methylnaphthyl)]-2-phenylethene . This method involves irradiating the precursor compound in the presence of air or iodine, leading to the formation of this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 6,12-Dimethylchrysene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with methanolic hydrogen chloride at 0°C to form 6-chloromethyl-5-methylchrysene and 12-chloro-5,6-dimethylchrysene .

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often facilitated by halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include various chlorinated and hydroxylated derivatives of this compound, which can further undergo additional transformations to yield more complex structures .

Scientific Research Applications

Properties

CAS No.

14207-77-3

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

6,12-dimethylchrysene

InChI

InChI=1S/C20H16/c1-13-11-19-18-10-6-4-8-16(18)14(2)12-20(19)17-9-5-3-7-15(13)17/h3-12H,1-2H3

InChI Key

VWPUAQJGAUPPIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C3=CC=CC=C32)C)C4=CC=CC=C14

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.